molecular formula C22H23NO4 B2611820 9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010904-44-5

9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2611820
CAS RN: 1010904-44-5
M. Wt: 365.429
InChI Key: BQNFNQWEOMBCIL-UHFFFAOYSA-N
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Description

9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Thermally Curable Monomer with Photodimerizable Coumarin Group

A novel monomer possessing both benzoxazine and coumarin rings was synthesized, showcasing a blend of thermal curability and photodimerization capabilities. This monomer, related to the compound , demonstrates significant potential in polymer chemistry, where its unique properties could be harnessed for advanced material applications. The process involves photolysis leading to dimerization and subsequent thermal ring-opening, indicative of a versatile pathway for creating complex polymers with desirable thermal and mechanical properties (Kiskan & Yagcı, 2007).

Oxazolocoumarins via Thermal Reactions

Research into the thermal reactions between methoxyimino derivatives and various aromatic and halo derivatives has led to the creation of oxazolocoumarins. This study underscores the compound's role in facilitating the formation of oxazolocoumarins, thereby contributing to the discovery of new heterocyclic systems. These findings may influence the development of novel compounds with potential applications in medicinal chemistry and material science (Nicolaides et al., 1993).

Synthesis of Triphenylene-o-dicarboxylic Derivatives

The synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from the reaction of 10-(methoxyimino)phenanthren-9-one with benzoylmethylene(triphenyl)phosphorane, and its subsequent thermal reaction to yield triphenylene-o-dicarboxylic derivatives, illustrates the compound's utility in organic synthesis. This research provides valuable insights into the structural manipulation of oxazine derivatives for the synthesis of complex organic molecules, potentially impacting the field of organic electronics and photonics (Nicolaides et al., 1996).

Carboxyketenes Formation

The study on the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones reveals critical insights into the thermal behavior and reactivity of oxazinone derivatives. This research not only expands our understanding of the thermal fragmentation of oxazinones but also opens up new avenues for the synthesis of carboxyketenes, which are valuable intermediates in organic synthesis (George et al., 2007).

Photochromic [1,3]Oxazines

Research into bichromophoric photochromes based on the photoinduced opening and thermal closing of a [1,3]oxazine ring unveils potential applications in the development of photoresponsive materials. The synthesized compounds, incorporating fused 3H-indole and 4-nitrophenoxy fragments with various pendant groups, demonstrate the ability to undergo rapid photoinduced ring-opening, followed by thermal reisomerization. These materials are promising candidates for applications in optical data storage, photopharmacology, and smart coatings, where controlled photochemical reactions are pivotal (Tomasulo, Sortino, & Raymo, 2008).

properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13(2)23-11-17-19(26-12-23)10-9-16-21(24)20(14(3)27-22(16)17)15-7-5-6-8-18(15)25-4/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNFNQWEOMBCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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